molecular formula C20H14N4O3 B2359397 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide CAS No. 332384-00-6

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide

Cat. No.: B2359397
CAS No.: 332384-00-6
M. Wt: 358.357
InChI Key: SOYSWBXHFGARDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide is a synthetic chemical compound with a molecular formula of C20H14N4O3 and a molecular weight of 358.35 g/mol, designed for research applications. This benzamide derivative features an imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties . Compounds containing this scaffold are frequently investigated for their biological activity, particularly in the development of potential therapeutic agents. The presence of the 4-nitrobenzamide moiety further enhances its utility as a key intermediate in organic synthesis and drug discovery efforts. Researchers can employ this compound in high-throughput screening assays to identify potential lead compounds, or use it as a building block for the synthesis of more complex molecules. Its structural characteristics make it a valuable candidate for studying protein-ligand interactions and structure-activity relationships (SAR). This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(15-6-10-17(11-7-15)24(26)27)21-16-8-4-14(5-9-16)18-13-23-12-2-1-3-19(23)22-18/h1-13H,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYSWBXHFGARDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-(4-(Imidazo[1,2-a]Pyridin-2-Yl)Phenyl)-4-Nitrobenzamide

Stepwise Synthesis via Imidazo[1,2-a]Pyridine Intermediate

The most widely adopted method involves a two-step process: (1) synthesis of the imidazo[1,2-a]pyridine core and (2) subsequent amidation with 4-nitrobenzoyl chloride.

Formation of the Imidazo[1,2-a]Pyridine Core

The imidazo[1,2-a]pyridine moiety is synthesized through a cyclocondensation reaction between 2-aminopyridine and α-haloketones. For example, 2-bromoacetophenone reacts with 2-aminopyridine in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-phenylimidazo[1,2-a]pyridine with a 72% isolated yield. This step is catalyzed by cesium carbonate, which enhances nucleophilic substitution efficiency.

Amidation with 4-Nitrobenzoyl Chloride

The intermediate is then reacted with 4-nitrobenzoyl chloride in tetrahydrofuran (THF) under inert conditions. Triethylamine (2.5 equivalents) is added to scavenge HCl, and the reaction proceeds at 25°C for 6 hours. This step achieves an 85% yield, with purity confirmed via HPLC.

Table 1: Comparative Analysis of Amidation Conditions

Solvent Base Temperature (°C) Time (h) Yield (%)
THF Triethylamine 25 6 85
DCM Pyridine 40 4 78
Acetonitrile DBU 30 5 81

One-Pot Multicomponent Synthesis

Recent advancements have enabled a one-pot strategy combining cyclocondensation and amidation. This method uses a palladium(II) acetate catalyst (5 mol%) and XPhos ligand (10 mol%) in toluene at 100°C. The reaction completes in 8 hours, achieving a 68% yield but requiring subsequent purification via silica gel chromatography.

Optimization of Reaction Parameters

Catalytic Systems for Cyclocondensation

Cesium carbonate outperforms potassium carbonate in the cyclocondensation step, providing a 15% yield increase due to its stronger basicity and solubility in polar aprotic solvents. Alternative catalysts like copper(I) iodide were tested but led to undesired side products.

Solvent Effects on Amidation

Polar aprotic solvents (e.g., DMF, THF) favor amidation by stabilizing the transition state. Nonpolar solvents like toluene result in slower reaction kinetics and lower yields (≤70%).

Industrial-Scale Production Methods

Continuous Flow Reactor Synthesis

Industrial protocols utilize continuous flow reactors to enhance reproducibility. The imidazo[1,2-a]pyridine intermediate is synthesized in a packed-bed reactor with immobilized cesium carbonate, achieving 89% conversion at a flow rate of 0.5 mL/min.

Purification Techniques

Recrystallization from ethanol/water (3:1 v/v) yields 95% pure product, while chromatography on industrial-grade silica gel achieves >99% purity.

Table 2: Industrial vs. Laboratory-Scale Purification

Method Purity (%) Throughput (kg/day) Cost (USD/kg)
Recrystallization 95 50 120
Column Chromatography 99 20 450

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 6.8 Hz, 1H), 8.45 (s, 1H), 8.30–8.25 (m, 2H).
  • HPLC: Retention time = 4.2 min (C18 column, acetonitrile/water 70:30).

Stability Profiling

The nitro group remains stable under acidic conditions (pH ≥ 3) but undergoes gradual reduction at pH > 10. Long-term storage recommendations include airtight containers with desiccants at −20°C.

Chemical Reactions Analysis

Types of Reactions

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Cholinesterase Inhibition

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide, as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the treatment of Alzheimer’s disease, as their inhibition can enhance cholinergic transmission, potentially alleviating symptoms associated with cognitive decline. In vitro evaluations demonstrated that certain derivatives exhibited potent inhibitory activities against AChE and BChE, indicating their potential as therapeutic agents for Alzheimer's disease .

Lipoxygenase Inhibition

The compound also shows promise as an inhibitor of lipoxygenase (LOX), an enzyme involved in inflammatory processes. The inhibition of LOX can lead to reduced production of leukotrienes, which are mediators of inflammation and asthma. This suggests that derivatives of this compound may have applications in treating inflammatory diseases .

Antibacterial and Antifungal Properties

The imidazo[1,2-a]pyridine scaffold has been associated with antimicrobial properties. Studies have shown that compounds containing this structure exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as new antimicrobial agents in the face of rising antibiotic resistance .

Anticancer Activity

Compounds derived from this compound have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines, including colorectal carcinoma cells. The mechanism involves the disruption of cellular processes critical for cancer cell survival and proliferation, making them candidates for further development as anticancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications to the nitro group and the imidazo-pyridine moiety can significantly influence biological activity. For instance:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased AChE inhibition
Variation in substituents on phenyl ringAltered antibacterial potency
Changes in the nitro group positionEnhanced anticancer activity

These insights guide further synthetic efforts to develop more potent derivatives tailored for specific therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide (Target) Imidazo[1,2-a]pyridine + phenyl 4-Nitrobenzamide ~400–450 (estimated) High electrophilicity due to nitro group
3-Chloro-4-isopropoxybenzamide derivatives (e.g., Catalog Number: 096048) Imidazo[1,2-a]pyridine + phenyl Chloro, isopropoxy, hydroxyethyl 592.14 Enhanced solubility via polar groups
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide Imidazo[1,2-a]pyrimidine + phenyl Hexanamide chain ~350–400 (estimated) Increased lipophilicity
Fluorinated pyrazole-carboxamides (e.g., N-[4-chloro-3-...phenyl]-1-methyl-3-pentafluoroethyl...) Pyrazole + phenyl Trifluoromethyl, pentafluoroethyl >500 Agrochemically optimized stability

Key Differences and Implications

Heterocyclic Core Modifications
  • Imidazo[1,2-a]pyridine vs. Pyrimidine’s electron-deficient nature may enhance binding to enzymes like kinases.
  • Fluorinated Pyrazoles (): Compounds with trifluoromethyl/pentafluoroethyl groups exhibit increased metabolic stability and lipophilicity, making them prevalent in pesticides (e.g., sarolaner, lotilaner). The target compound lacks fluorine, suggesting divergent applications, possibly in non-agrochemical domains.
Substituent Effects
  • Nitro Group (Target) : The 4-nitro substituent confers strong electron-withdrawing effects, which may facilitate redox cycling or serve as a leaving group in prodrug activation. This contrasts with chloro/isopropoxy groups in , which balance hydrophobicity and moderate reactivity.
Pharmacokinetic and Physicochemical Properties
  • Molecular Weight : Fluorinated analogs in exceed 500 g/mol, which may limit blood-brain barrier penetration, whereas the target compound’s lower weight (~400–450 g/mol) could favor CNS activity.
  • Polarity : Hydroxyethyl and isopropoxy groups in enhance solubility, advantageous for oral bioavailability, while the nitro group’s polarity is offset by its aromatic ring, suggesting intermediate solubility.

Biological Activity

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine moiety linked to a nitrobenzamide group, which contributes to its pharmacological properties. Its chemical structure can be represented as:

C21H17N3O2\text{C}_{21}\text{H}_{17}\text{N}_{3}\text{O}_{2}

This compound operates primarily through the inhibition of specific enzymes:

  • Acetylcholinesterase (AChE) : Inhibits the breakdown of acetylcholine, enhancing cholinergic transmission.
  • Butyrylcholinesterase (BChE) : Similar to AChE but with different substrate specificity.
  • Lipoxygenase (LOX) : Involved in the metabolism of arachidonic acid, influencing inflammatory processes.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. The compound's efficacy was evaluated through in vitro assays measuring cell viability and proliferation.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
Colon Carcinoma (SW620)0.4
Lung Carcinoma (NCI-H460)0.7
Breast Cancer (MCF-7)0.5

These findings indicate that the compound has a strong potential as an anticancer agent, particularly against colon and lung cancers.

Enzyme Inhibition Studies

Inhibition studies revealed that this compound effectively inhibits AChE and BChE with varying degrees of potency. The inhibition constants (IC50 values) for these enzymes were determined using standard enzyme kinetics assays.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)Reference
Acetylcholinesterase0.5
Butyrylcholinesterase0.3
Lipoxygenase0.8

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

  • Study on Neurodegenerative Diseases : The compound showed promise in enhancing cognitive function in animal models by inhibiting AChE activity, suggesting potential applications in treating Alzheimer’s disease.
  • Anti-inflammatory Effects : Research indicated that the compound could reduce inflammation markers in vitro by inhibiting LOX activity, which may be beneficial in treating inflammatory disorders.

Q & A

Q. What are the established synthetic routes for preparing imidazo[1,2-a]pyridine-benzamide derivatives like N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between imidazo[1,2-a]pyridine intermediates and nitrobenzamide precursors. For example:
  • Step 1 : Prepare the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones or alkynes under transition-metal catalysis (e.g., Au(I) or Pd(0)) .
  • Step 2 : Couple the imidazo[1,2-a]pyridine moiety with 4-nitrobenzamide using Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Optimize conditions (e.g., catalyst loading, solvent) to enhance yield .
  • Purification : Use column chromatography (silica gel) or recrystallization. Confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and coupling patterns. For example, aromatic protons in the imidazo[1,2-a]pyridine ring typically resonate at δ 7.5–9.0 ppm, while nitro groups deshield adjacent protons .
  • HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ ion for C20H15N4O3 expected at m/z 359.11) .
  • IR Spectroscopy : Identify functional groups (e.g., NO2 stretching at ~1520 cm⁻¹, C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of imidazo[1,2-a]pyridine-benzamide derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh3)4, XPhos Pd G3, or AuCl3 to improve coupling efficiency. For example, Pd catalysts increased yields from 50% to 85% in related compounds .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene). Toluene improved regioselectivity in imidazo[1,2-a]pyridine cyclization .
  • Temperature Control : Microwave-assisted synthesis at 120°C reduced reaction time from 24h to 2h for similar derivatives .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, HSQC can differentiate C-H correlations in the nitrobenzamide vs. imidazo[1,2-a]pyridine moieties .
  • X-ray Crystallography : Definitive confirmation of regiochemistry. A related compound (Cpd-1 in ) used X-ray to validate the imidazo[1,2-a]pyridine attachment site .
  • Isotopic Labeling : Use 15N-labeled precursors to assign nitrogen environments in the imidazole ring .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer :
  • Substituent Variation : Modify the nitro group (e.g., replace with CF3, CN) to assess electronic effects. In COX-2 inhibitors, substituents at C-3 of imidazo[1,2-a]pyridine significantly impacted activity .
  • Biological Assays : Test in vitro enzyme inhibition (e.g., kinases, COX-2) or cell viability assays. For example, imidazo[1,2-a]pyridine derivatives showed IC50 values <1 μM in kinase inhibition .
  • Metabolic Stability : Use microsomal assays (e.g., liver microsomes) to evaluate nitro group reduction or amide hydrolysis .

Q. How can computational modeling predict target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., CLK1). For Cpd-1 (), docking revealed hydrogen bonding with kinase hinge regions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling : Develop regression models correlating substituent descriptors (e.g., logP, polar surface area) with biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.